molecular formula C30H28N2O6S B388734 ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388734
M. Wt: 544.6g/mol
InChI Key: GZHVNCQXZHEMQH-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, 2-methoxynaphthalene, and other reagents. The key steps may involve condensation reactions, cyclization, and esterification under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its interaction with biological targets.

Medicine

Medicinal chemistry research focuses on the development of new drugs based on thiazolopyrimidine scaffolds. This compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to different core structures.

    Naphthalene Derivatives: Compounds with naphthalene rings and various functional groups.

Uniqueness

The uniqueness of ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H28N2O6S

Molecular Weight

544.6g/mol

IUPAC Name

ethyl (2E)-2-[(2,4-dimethoxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H28N2O6S/c1-6-38-29(34)25-17(2)31-30-32(27(25)26-21-10-8-7-9-18(21)12-14-22(26)36-4)28(33)24(39-30)15-19-11-13-20(35-3)16-23(19)37-5/h7-16,27H,6H2,1-5H3/b24-15+

InChI Key

GZHVNCQXZHEMQH-BUVRLJJBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=C(C=C(C=C5)OC)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=C(C=C(C=C5)OC)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=C(C=C(C=C5)OC)OC)S2)C

Origin of Product

United States

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